molecular formula C13H22ClN3O5S B3591188 2-[[3-Chloro-4-(3-methylbutoxy)phenyl]methyl]guanidine;sulfuric acid

2-[[3-Chloro-4-(3-methylbutoxy)phenyl]methyl]guanidine;sulfuric acid

Cat. No.: B3591188
M. Wt: 367.85 g/mol
InChI Key: COOFMMFUWYLRFE-UHFFFAOYSA-N
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Description

2-[[3-Chloro-4-(3-methylbutoxy)phenyl]methyl]guanidine;sulfuric acid is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a guanidine group, a chlorinated phenyl ring, and a sulfuric acid moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-Chloro-4-(3-methylbutoxy)phenyl]methyl]guanidine;sulfuric acid typically involves multiple steps, starting with the chlorination of a phenyl ring followed by the introduction of a butoxy group. The guanidine group is then added through a series of nucleophilic substitution reactions. The final step involves the addition of sulfuric acid to form the sulfate salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under carefully monitored conditions. The use of automated systems to control temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production. Purification processes such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[3-Chloro-4-(3-methylbutoxy)phenyl]methyl]guanidine;sulfuric acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into simpler forms or modify specific functional groups.

    Substitution: The chlorinated phenyl ring is particularly reactive in substitution reactions, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized phenyl derivatives.

Scientific Research Applications

2-[[3-Chloro-4-(3-methylbutoxy)phenyl]methyl]guanidine;sulfuric acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-[[3-Chloro-4-(3-methylbutoxy)phenyl]methyl]guanidine;sulfuric acid exerts its effects involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds with biological molecules, while the chlorinated phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Similar in having a chlorinated phenyl ring but lacks the guanidine and butoxy groups.

    Chloramphenicol: Shares the chlorinated phenyl structure but differs significantly in its functional groups and overall structure.

Uniqueness

What sets 2-[[3-Chloro-4-(3-methylbutoxy)phenyl]methyl]guanidine;sulfuric acid apart is its combination of functional groups, which confer unique chemical properties and potential applications. The presence of both a guanidine group and a sulfuric acid moiety is particularly distinctive, allowing for a wide range of chemical reactions and interactions.

This compound’s versatility and unique structure make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

2-[[3-chloro-4-(3-methylbutoxy)phenyl]methyl]guanidine;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3O.H2O4S/c1-9(2)5-6-18-12-4-3-10(7-11(12)14)8-17-13(15)16;1-5(2,3)4/h3-4,7,9H,5-6,8H2,1-2H3,(H4,15,16,17);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOFMMFUWYLRFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)CN=C(N)N)Cl.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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